molecular formula C6H11FO5 B098291 6-Fluoro-6-deoxy-D-galactopyranose CAS No. 18961-68-7

6-Fluoro-6-deoxy-D-galactopyranose

Cat. No. B098291
CAS RN: 18961-68-7
M. Wt: 182.15 g/mol
InChI Key: SHFYXYMHVMDNPY-SVZMEOIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-6-deoxy-D-galactopyranose, also known as 6-FDG or galactose analog, is a chemical compound that has been extensively studied in the scientific community. It is a specialty product for proteomics research applications .


Molecular Structure Analysis

The molecular formula of this compound is C6H11FO5 . It contains a total of 23 bonds, including 12 non-H bonds, 1 six-membered ring, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a melting point of 141-145 °C . It is soluble in DMSO, H2O, and MeOH . The molecular weight is 182.15 g/mol .

Scientific Research Applications

Proteomics Research

“6-Fluoro-6-deoxy-D-galactopyranose” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Biomedical Industry

This compound is extensively used in the biomedical industry for the preparation of antiviral drugs and vaccines . Its unique chemical structure enables it to effectively research various viral infections.

Influenza Research

“this compound” is used in researching influenza . Influenza is a highly contagious viral infection that can cause severe illness and life-threatening complications, including pneumonia. The compound’s unique properties could help in developing more effective treatments.

HIV Research

This compound is also used in HIV research . HIV is a virus that attacks the body’s immune system. If HIV is not treated, it can lead to AIDS (acquired immunodeficiency syndrome). Researchers could use this compound to study the virus and develop new treatments.

Herpes Research

“this compound” is used in researching herpes . Herpes is an infection caused by HSV (herpes simplex virus). This compound could help in studying the virus and finding new treatments.

Other Viral Infections

Apart from the above-mentioned viral infections, this compound could also be used to research other viral infections . Its unique chemical structure could help in understanding different viruses and how they affect the human body.

properties

IUPAC Name

(3R,4S,5R,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFYXYMHVMDNPY-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-6-deoxy-D-galactopyranose
Reactant of Route 2
6-Fluoro-6-deoxy-D-galactopyranose
Reactant of Route 3
6-Fluoro-6-deoxy-D-galactopyranose
Reactant of Route 4
6-Fluoro-6-deoxy-D-galactopyranose
Reactant of Route 5
6-Fluoro-6-deoxy-D-galactopyranose
Reactant of Route 6
6-Fluoro-6-deoxy-D-galactopyranose

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